molecular formula C15H11N3OS B11724270 N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide

N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide

Cat. No.: B11724270
M. Wt: 281.3 g/mol
InChI Key: ZQNNFTJMHQQJCZ-UHFFFAOYSA-N
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Description

N’-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide typically involves the condensation reaction between quinoline-6-carbohydrazide and thiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N’-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide involves its interaction with biological targets. The compound can bind to metal ions, forming complexes that interact with biomolecules such as DNA and proteins. This interaction can lead to the inhibition of enzyme activity or the induction of oxidative stress, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(thiophen-2-yl)methylidene]pyridine-4-carbohydrazide
  • N’-[(thiophen-2-yl)methylidene]aniline-4-carbohydrazide

Uniqueness

N’-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide is unique due to its quinoline moiety, which imparts distinct electronic and steric properties compared to similar compounds.

Properties

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

N-(thiophen-2-ylmethylideneamino)quinoline-6-carboxamide

InChI

InChI=1S/C15H11N3OS/c19-15(18-17-10-13-4-2-8-20-13)12-5-6-14-11(9-12)3-1-7-16-14/h1-10H,(H,18,19)

InChI Key

ZQNNFTJMHQQJCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NN=CC3=CC=CS3)N=C1

Origin of Product

United States

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